Regioisomeric Differentiation: para- vs. meta-Benzonitrile Substitution Pattern
The target compound is the 4-substituted (para-CN) regioisomer, whereas 3-{[(4-fluoro-2-methylphenyl)amino]methyl}benzonitrile (CAS 1021022-20-7) is the 3-substituted (meta-CN) analog. The para-substitution positions the electron-withdrawing nitrile group in direct conjugation with the benzylic methyleneamino moiety, while the meta-substitution disrupts this conjugation pathway. Both compounds share identical molecular formula (C₁₅H₁₃FN₂) and molecular weight (240.27 g/mol), making chromatographic or mass-based discrimination challenging and necessitating careful procurement based on CAS number .
| Evidence Dimension | Benzonitrile substitution position (regioisomer identity) |
|---|---|
| Target Compound Data | 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (CAS 1021080-21-6); para-CN substitution |
| Comparator Or Baseline | 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (CAS 1021022-20-7); meta-CN substitution |
| Quantified Difference | Positional isomer; identical MW (240.27 g/mol) and formula (C₁₅H₁₃FN₂); differentiated only by nitrile attachment position on phenyl ring |
| Conditions | Structural comparison based on CAS registry and vendor catalog specifications |
Why This Matters
Selection of the incorrect regioisomer can invalidate SAR studies, as the electronic and steric environment of the nitrile group fundamentally differs between para and meta substitution, potentially altering target binding and reactivity.
